molecular formula C14H14N4O2S B2842767 N-(3-tert-butyl-1,2-oxazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1207026-91-2

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2842767
CAS No.: 1207026-91-2
M. Wt: 302.35
InChI Key: ZDQFOLASVKVMRG-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 3-tert-butyl-substituted oxazole via a carboxamide bridge. Its synthesis likely involves coupling a benzothiadiazole-5-carboxylic acid derivative with 3-tert-butyl-5-aminooxazole, analogous to methods for related oxadiazoles .

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-14(2,3)11-7-12(20-16-11)15-13(19)8-4-5-9-10(6-8)18-21-17-9/h4-7H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQFOLASVKVMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of specific kinases or transcription factors, thereby modulating gene expression and cell signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Core Structure Key Substituents Biological Activity (Target) Affinity/EC50
Target Compound Benzothiadiazole-oxazole 3-tert-butyl (oxazole), benzothiadiazole Not explicitly reported N/A
(2S)-N-(3-Tert-butyl-oxazol-5-yl)-... (CHEMBL3353883) Pyrrolidone-oxazole 4-cyanophenyl, (S)-pyrrolidone Cannabinoid Receptor 1 (CB1) Ki ~60,000 nM
Isoxaben (N/A) Dimethoxybenzamide-oxazole 3-(1-ethyl-1-methylpropyl), 2,6-dimethoxy Cellulose biosynthesis inhibition Effective in planta
MZO-2 (N/A) Ethanimidate-oxazole 2,4-dimethoxyphenyl methyl, 3-methyl Anti-inflammatory (in vivo) Inhibits edema and contact sensitivity
3-(1,3-Benzodioxol-5-yl)-N-(2-{...}) (898106-13-3) Oxadiazole-carboxamide Benzodioxolyl, phenoxyacetyl aminoethyl Not explicitly reported N/A

Key Observations:

Structural Variations: The target compound’s benzothiadiazole distinguishes it from analogs with pyrrolidone (CHEMBL3353883) or dimethoxybenzamide (isoxaben) cores. Benzothiadiazole’s electron-withdrawing nature may enhance binding to electron-rich biological targets compared to neutral or electron-donating groups .

Anti-inflammatory Activity: MZO-2’s in vivo efficacy highlights the oxazole scaffold’s versatility, though the target compound’s benzothiadiazole could shift activity toward different pathways (e.g., kinase inhibition) . Agrochemical Potential: Isoxaben’s cellulose inhibition aligns with heterocyclic sulfonamide/amide applications in agrochemistry, but the target compound’s benzothiadiazole may require evaluation for similar herbicidal effects .

Solubility: Benzothiadiazole’s planar structure may reduce aqueous solubility relative to CHEMBL3353883’s pyrrolidone, necessitating formulation optimization .

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